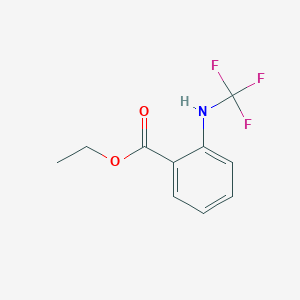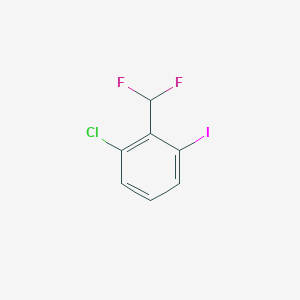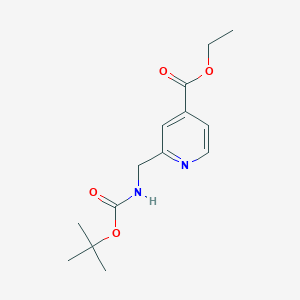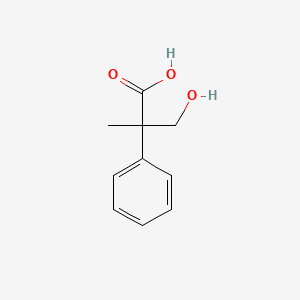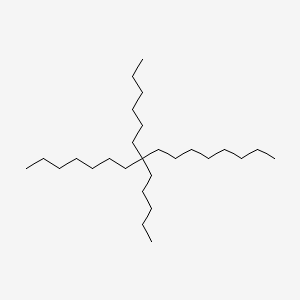
8-Hexyl-8-pentylhexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hexyl-8-pentylhexadecane is a hydrocarbon compound with the molecular formula C27H56. It is a branched alkane, characterized by its long carbon chain and the presence of hexyl and pentyl groups attached to the hexadecane backbone. This compound is known for its high molecular weight and low polarity, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 8-Hexyl-8-pentylhexadecane typically involves the alkylation of hexadecane with hexyl and pentyl halides under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
8-Hexyl-8-pentylhexadecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, often using catalysts such as palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur, where the hexyl or pentyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
8-Hexyl-8-pentylhexadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons and their interactions with various reagents.
Biology: Its low polarity and high molecular weight make it useful in studying lipid interactions and membrane dynamics.
Medicine: Research into its potential as a drug delivery vehicle due to its hydrophobic nature is ongoing.
Industry: It is used in the formulation of lubricants and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 8-Hexyl-8-pentylhexadecane primarily involves its interactions with other molecules through van der Waals forces. Its long carbon chain allows it to interact with lipid bilayers, making it a potential candidate for studying membrane fluidity and permeability. The molecular targets and pathways involved are largely related to its hydrophobic interactions with other nonpolar molecules .
Vergleich Mit ähnlichen Verbindungen
8-Hexyl-8-pentylhexadecane can be compared with other long-chain alkanes such as:
Hexadecane: A straight-chain alkane with similar properties but lacks the branching seen in this compound.
Octadecane: Another long-chain alkane with a slightly higher molecular weight and different physical properties.
2,2,4-Trimethylpentane: A branched alkane with a shorter carbon chain and different chemical behavior. The uniqueness of this compound lies in its specific branching pattern, which influences its physical and chemical properties
Eigenschaften
CAS-Nummer |
55282-29-6 |
|---|---|
Molekularformel |
C27H56 |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
8-hexyl-8-pentylhexadecane |
InChI |
InChI=1S/C27H56/c1-5-9-13-16-18-22-26-27(23-19-12-8-4,24-20-15-11-7-3)25-21-17-14-10-6-2/h5-26H2,1-4H3 |
InChI-Schlüssel |
RZBHZICXTQDTLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCC)(CCCCCC)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


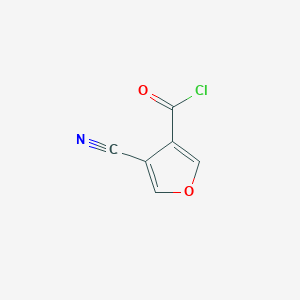
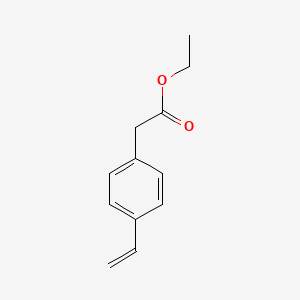
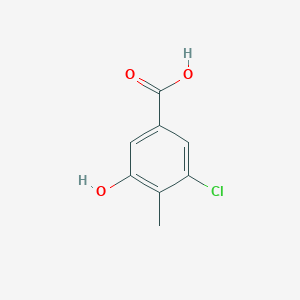
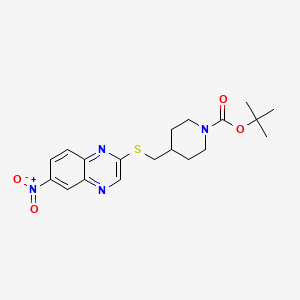
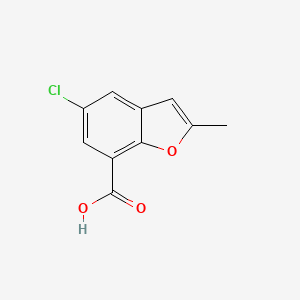
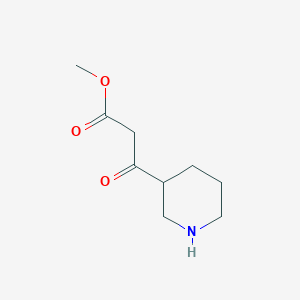
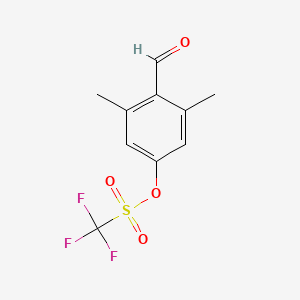
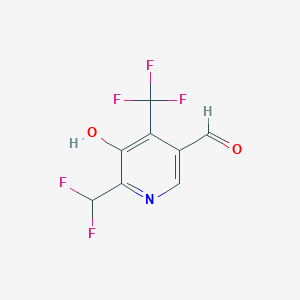
![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
